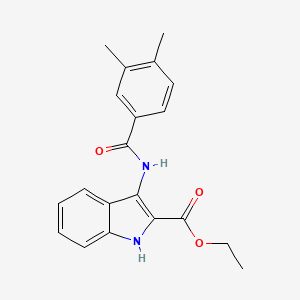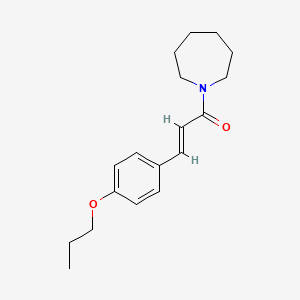
ethyl 3-(3,4-dimethylbenzamido)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,4-dimethylbenzamido)-1H-indole-2-carboxylate, also known as DMBI, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound contains an indole ring, which is a common structural motif found in many biologically active molecules. In
Scientific Research Applications
Synthesis and Structure Characterization
Ethyl 3-(3,4-dimethylbenzamido)-1H-indole-2-carboxylate derivatives have been synthesized and structurally characterized to understand their chemical properties and potential applications. For instance, the synthesis and crystal structure of related compounds have been detailed, providing insights into their antitumor activities and photophysical behavior in different solvents, which could inform their use in bio- or analytical sensors and optoelectronic devices (Hu et al., 2018), (Bozkurt & Doğan, 2018).
Anticancer Applications
Research has explored the potential anticancer properties of indole derivatives, including synthesis approaches yielding compounds that exhibited promising in vitro anticancer activity against human carcinoma cell lines (Mohideen et al., 2017). These findings suggest that certain derivatives could be further developed as anticancer agents.
Antiviral Activity
The synthesis and evaluation of indole derivatives for their antiviral activity have been a significant area of research. For example, studies on ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives have been conducted to assess their efficacy against influenza and other viruses, although with mixed results (Ivashchenko et al., 2014).
Photophysical Properties
The photophysical properties of novel indole derivatives have been studied in different solvents, revealing reverse solvatochromism behavior and suggesting potential applications as dyes in various technological domains (Bozkurt & Doğan, 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to readily interact with their targets and induce changes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific biological activity involved.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound’s action could result in a variety of molecular and cellular effects .
Properties
IUPAC Name |
ethyl 3-[(3,4-dimethylbenzoyl)amino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-20(24)18-17(15-7-5-6-8-16(15)21-18)22-19(23)14-10-9-12(2)13(3)11-14/h5-11,21H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGTYUFFEALVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B2795362.png)
![(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide](/img/structure/B2795363.png)

![2-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2795368.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2795370.png)

![[4-[(Z)-2-Cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2795372.png)
![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795373.png)
![5-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2795374.png)
![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2795376.png)

